molecular formula C26H20ClN3O3S B2679164 2-Amino-4-(2-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893298-34-5

2-Amino-4-(2-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No. B2679164
CAS RN: 893298-34-5
M. Wt: 489.97
InChI Key: MPQHCCGFGCYBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(2-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C26H20ClN3O3S and its molecular weight is 489.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

One notable study focuses on the synthesis and biological evaluation of compounds structurally related to our compound of interest, where researchers developed two new series of 2-amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides. These compounds were synthesized through a multistep reaction starting with methyl anthranilate, leading to the formation of respective 2,1-benzothiazine 2,2-dioxides. These derivatives were then screened as selective inhibitors of monoamine oxidase A and B, showing potential therapeutic applications in treating conditions related to the monoamine oxidase isozymes (Ahmad et al., 2019).

Mechanistic Insights and Synthesis Peculiarities

Another study delved into the peculiarities of multicomponent synthesis derived from related structures, offering insights into the reaction selectivity and the synthesis of novel 2-amino-4H-pyrans. This research shed light on the chemical interactions and mechanisms underlying the formation of such compounds, which can have implications for designing new drugs with enhanced efficacy and reduced side effects (Lega et al., 2016).

Antimicrobial and Cytotoxicity Studies

Further research on compounds with similar structures reported on their antimicrobial and cytotoxicity effects. One such study synthesized new derivatives and evaluated their antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents. The study's findings underscore the importance of structural modification in enhancing biological activity and specificity (Al-Adiwish et al., 2017).

properties

IUPAC Name

2-amino-4-(2-chlorophenyl)-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3S/c1-16-7-6-8-17(13-16)15-30-22-12-5-3-10-19(22)24-25(34(30,31)32)23(20(14-28)26(29)33-24)18-9-2-4-11-21(18)27/h2-13,23H,15,29H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQHCCGFGCYBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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